molecular formula C16H22N4O B5448867 N-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethanamine

N-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethanamine

Cat. No.: B5448867
M. Wt: 286.37 g/mol
InChI Key: DKOVWVXTZPIIKX-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperidine ring, and an amide group. Benzimidazole derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using various spectroscopic techniques and computational methods . These studies provide information about the optimized geometrical structure, electronic and vibrational features of the molecules .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, they can participate in substitution reactions, addition reactions, and redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as their solubility, stability, and reactivity, can be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of benzimidazole derivatives depends on their biological activity. For example, some benzimidazole derivatives act as inhibitors of certain enzymes, while others may interact with specific receptors in the body .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives depend on their specific structure and biological activity. Some benzimidazole derivatives are used as drugs and are generally considered safe under prescribed conditions, while others may be toxic or hazardous .

Future Directions

Benzimidazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and synthesis of new benzimidazole derivatives with improved efficacy and safety profiles .

Properties

IUPAC Name

2-(methylamino)-1-[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-11-5-3-7-13-15(11)19-16(18-13)12-6-4-8-20(10-12)14(21)9-17-2/h3,5,7,12,17H,4,6,8-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOVWVXTZPIIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCCN(C3)C(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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